molecular formula C12H13BrClNO3S B6630804 3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide

3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide

Cat. No.: B6630804
M. Wt: 366.66 g/mol
InChI Key: HQKWIZGCIPVVFM-UHFFFAOYSA-N
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Description

3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and a dioxothianyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide typically involves the following steps:

    Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 3 and 2 positions, respectively.

    Introduction of Dioxothianyl Group: The dioxothianyl group is introduced through a nucleophilic substitution reaction, where a suitable dioxothianyl precursor reacts with the halogenated benzamide under controlled conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the dioxothianyl group, contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2-chlorobenzamide: Lacks the dioxothianyl group, resulting in different chemical properties and applications.

    2-chloro-N-(1,1-dioxothian-4-yl)benzamide:

Uniqueness

3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide is unique due to the presence of both bromine and chlorine atoms along with the dioxothianyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO3S/c13-10-3-1-2-9(11(10)14)12(16)15-8-4-6-19(17,18)7-5-8/h1-3,8H,4-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKWIZGCIPVVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1NC(=O)C2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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